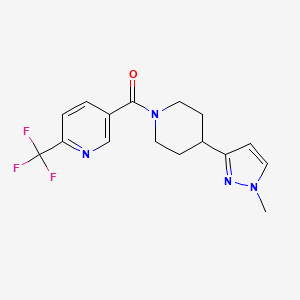
(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule featuring a piperidine ring, a pyrazole ring, and a pyridine ring with a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-pyrazole, piperidine, and 6-(trifluoromethyl)pyridine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.
Substitution: Substituted derivatives at the trifluoromethyl group position.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Its structure allows it to bind to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development:
Therapeutic Agents: Investigated for use as therapeutic agents in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyrazole and piperidine rings contribute to its overall bioactivity. The exact pathways involved depend on the specific application, but generally, it modulates biological processes by inhibiting or activating target proteins.
相似化合物的比较
Similar Compounds
(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-methylpyridin-3-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This enhances its potential as a drug candidate and its effectiveness in various applications.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
属性
IUPAC Name |
[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-22-7-6-13(21-22)11-4-8-23(9-5-11)15(24)12-2-3-14(20-10-12)16(17,18)19/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNBOOBCJQKUSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2379392.png)
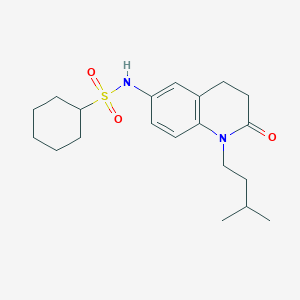
![Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate](/img/structure/B2379394.png)
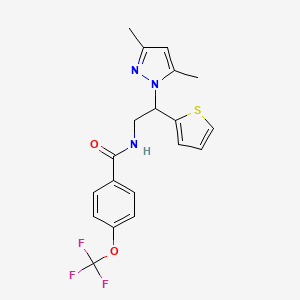
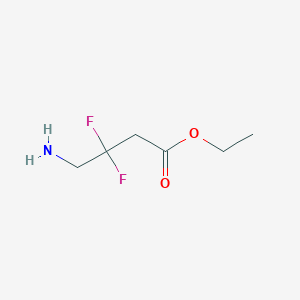
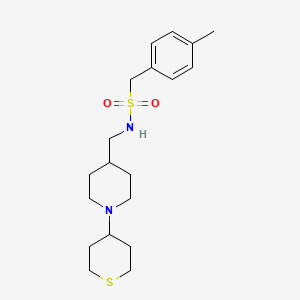
![1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2379400.png)
![4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B2379401.png)
![1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2379402.png)
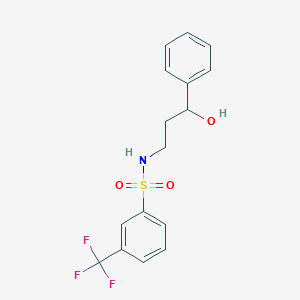
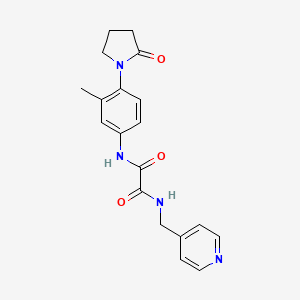
![1-[(3,5-difluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B2379407.png)
![[1-(2-Pyridinyl)propyl]amine dihydrochloride](/img/structure/B2379409.png)
